5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine
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Overview
Description
5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromine atom and an ethyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and furan derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the furan ring can participate in various binding interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyrimidine: Lacks the furan-3-yl ethyl group, making it less versatile in certain applications.
2-Furylpyrimidine: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
N-(2-Furyl)ethylamine: Lacks the pyrimidine ring, limiting its use in heterocyclic chemistry.
Uniqueness
5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine is unique due to the presence of both the bromine atom and the furan-3-yl ethyl group, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for diverse applications in medicinal chemistry, materials science, and biological studies.
Properties
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-5-13-10(14-6-9)12-3-1-8-2-4-15-7-8/h2,4-7H,1,3H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPACSFYDKBVDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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